Bithifen

Description

Bithifen (systematic name: 2,2'-bithiophene) is an organic compound comprising two thiophene rings connected via a single bond at the 2-positions. Thiophene, a five-membered aromatic heterocycle containing sulfur, is a foundational structure in materials science and medicinal chemistry. This compound is notable for its extended π-conjugation system, making it valuable in organic electronics, such as organic field-effect transistors (OFETs) and photovoltaic cells . Its synthesis typically involves cross-coupling reactions, such as Kumada or Suzuki couplings, to link thiophene monomers .

Properties

CAS No. |

57484-86-3 |

|---|---|

Molecular Formula |

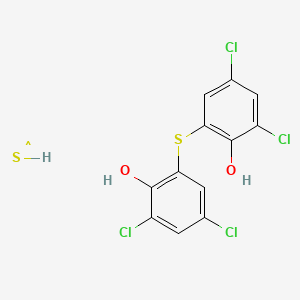

C12H7Cl4O2S2 |

Molecular Weight |

389.1 g/mol |

InChI |

InChI=1S/C12H6Cl4O2S.HS/c13-5-1-7(15)11(17)9(3-5)19-10-4-6(14)2-8(16)12(10)18;/h1-4,17-18H;1H |

InChI Key |

UAULZKIRDNZQHF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1SC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl.[SH] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bithifen is synthesized through an esterification reaction involving lambda-cyhalothric acid and biphenyl alcohol. The reaction is catalyzed by a suitable catalyst and conducted in the presence of a solvent. The water generated during the reaction is removed azeotropically, and the product is crystallized after partial solvent removal .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes. The reaction system is concentrated, cooled, and crystallized without the need for washing, making the process environmentally friendly. The yield of this compound in industrial production can reach 95% or above, with product purity exceeding 99% .

Chemical Reactions Analysis

Types of Reactions

Bithifen undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxy derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: This compound can undergo substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenating agents like chlorine and bromine are commonly employed.

Major Products

Oxidation: Hydroxy-bithifen and hydroxy-methyl-bithifen.

Reduction: Biphenyl alcohol and biphenyl acid.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Bithifen has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying pyrethroid insecticides.

Biology: Investigated for its effects on various biological systems, including its neurotoxic effects on insects.

Medicine: Explored for its potential use in developing new insecticidal formulations.

Industry: Widely used in agricultural pest control and residential pest management

Mechanism of Action

Bithifen exerts its insecticidal effects by targeting the voltage-gated sodium channels in the nervous system of insects. It binds to these channels, delaying their closure and causing prolonged depolarization of the nerve membrane. This results in continuous nerve firing, leading to paralysis and death of the insect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bithifen belongs to the oligothiophene family. Below is a comparative analysis with two structurally related compounds: terthiophene and benzothiophene .

Structural and Electronic Properties

| Property | This compound (2,2'-bithiophene) | Terthiophene (α-terthiophene) | Benzothiophene |

|---|---|---|---|

| Molecular Formula | C₈H₆S₂ | C₁₂H₈S₃ | C₈H₆S |

| Conjugation Length | Moderate (2 rings) | Extended (3 rings) | Limited (1 fused ring) |

| Bandgap (eV) | ~3.1 | ~2.8 | ~3.5 |

| Conductivity (S/cm) | 10⁻⁴–10⁻³ | 10⁻³–10⁻² | <10⁻⁵ |

| Primary Applications | OFETs, sensors | Solar cells, OLEDs | Pharmaceuticals, dyes |

Key Findings :

Functional Comparison with Pharmacologically Active Analogues

While this compound is primarily used in materials science, its structural analogues like Terbinafine (an antifungal) highlight divergent applications:

| Property | This compound | Terbinafine |

|---|---|---|

| Core Structure | Bithiophene | Allylamine derivative |

| Bioactivity | Non-therapeutic | Inhibits squalene epoxidase |

| Solubility | Insoluble in water | Lipophilic |

| Industrial Use | Electronics | Antifungal creams |

Note: Despite naming similarities ("this compound" vs. "Terbinafine"), these compounds are functionally distinct. Terbinafine’s efficacy relies on its alkyne chain, absent in this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.